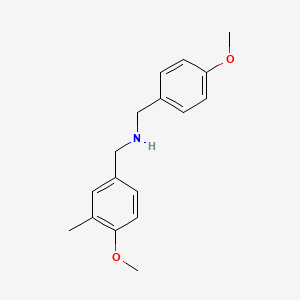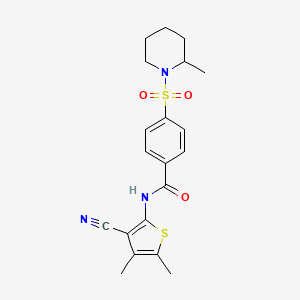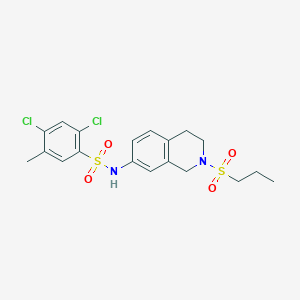
N-(2-methylcyclohexyl)-4-oxo-3-(3-(2-oxopyrrolidin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and a quinazoline ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and quinazoline is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring . The quinazoline ring, being aromatic, contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and their positions. Pyrrolidine and quinazoline derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure . For example, the presence of polar functional groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Evaluation as Potential Antipsychotic Agents
A study focused on the synthesis of heterocyclic carboxamides, evaluating them as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives showed potent in vivo activities and were considered for further evaluation as potential antipsychotic agents, indicating a possible application in the treatment of psychiatric disorders (Norman et al., 1996).
Antibacterial Activities
Another research avenue explores the synthesis of quinolones with heterocyclic substituents, assessing their antibacterial efficacy. Compounds with oxazole substituents, especially those containing a 2-methyl group, exhibited notable in vitro potency against Gram-positive organisms. This suggests potential for developing new antibacterial agents targeting resistant bacterial strains (Cooper et al., 1990).
Antileukemic Activity
Research into bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles demonstrated significant in vivo activity against P388 lymphocytic leukemia. This indicates a potential therapeutic application for these compounds in the treatment of leukemia (Anderson et al., 1988).
Antinociceptive, Anti-inflammatory, and Anticonvulsant Properties
The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been investigated for their pharmacological properties. One compound, in particular, demonstrated effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, alongside antinociceptive and anti-inflammatory activities. This suggests potential applications in treating pain, inflammation, and convulsive disorders (Wilhelm et al., 2014).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Many pyrrolidine and quinazoline derivatives have biological activity and are used in the treatment of various diseases . The exact mechanism would depend on the specific biological target and the interactions between the compound and this target .
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further exploration of its synthesis, properties, and potential uses. This could involve developing more efficient synthesis methods, studying its reactivity and interactions with various biological targets, and testing its efficacy in treating various diseases .
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-15-6-2-3-7-18(15)24-21(29)16-9-10-17-19(14-16)25-23(31)27(22(17)30)13-5-12-26-11-4-8-20(26)28/h9-10,14-15,18H,2-8,11-13H2,1H3,(H,24,29)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBADYLGBRMXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCCN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)pent-4-en-1-one](/img/structure/B2665184.png)
![Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2665185.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2665190.png)


![2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2665194.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2665205.png)